molecular formula C10H22N2O2S B1426824 {1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine CAS No. 1340043-76-6

{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine

Cat. No.: B1426824
CAS No.: 1340043-76-6
M. Wt: 234.36 g/mol
InChI Key: FBLQQIZRPNSJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine is a synthetic organic compound characterized by a piperidine ring with both ethyl and methyl amine substitutions, featuring an ethanesulfonyl group. This unique structure enhances its solubility in polar solvents, making it suitable for various biological applications. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in the areas of enzyme inhibition and receptor binding.

The structural formula of this compound can be represented as follows:

C10H18N2O2S\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This compound's ethanesulfonyl group contributes to its unique reactivity and biological properties, distinguishing it from similar compounds.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to enzyme inhibition or modulation of receptor activity, which may have therapeutic implications for various diseases, including neurological disorders and cancer.

Biological Activities

Research has identified several notable biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is desired.
  • Receptor Binding : Investigations into receptor interactions suggest that this compound may influence signaling pathways, making it a candidate for further research in drug development.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound. Below is a summary table comparing this compound with others:

Compound NameStructural FeaturesBiological ActivityUniqueness
1-(4-Ethylphenyl)piperidin-4-aminePiperidine ring with phenyl substitutionAnalgesic effectsLacks sulfonic acid functionality
EthanesulfonamideSimple sulfonamide structureAntimicrobial propertiesNo piperidine ring
1-(2-Hydroxyethyl)piperidin-4-amineHydroxyethyl substituent on piperidineNeuroactive effectsHydroxyl group alters polarity

The combination of the ethanesulfonyl group and piperidine structure provides this compound with distinct solubility and reactivity profiles compared to these similar compounds.

Properties

IUPAC Name

1-(1-ethylsulfonylpiperidin-4-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-4-15(13,14)12-7-5-10(6-8-12)9(2)11-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLQQIZRPNSJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine
Reactant of Route 2
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine
Reactant of Route 3
Reactant of Route 3
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine
Reactant of Route 4
Reactant of Route 4
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine
Reactant of Route 5
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine
Reactant of Route 6
Reactant of Route 6
{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.